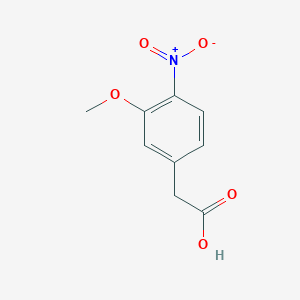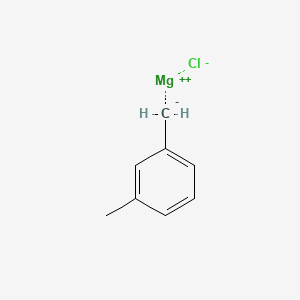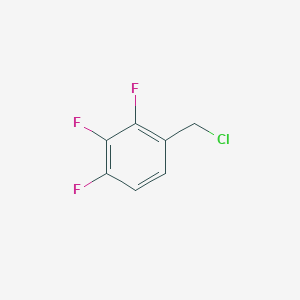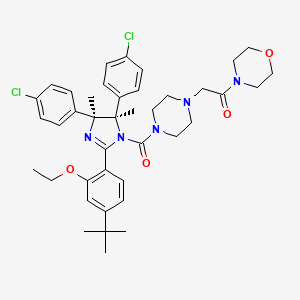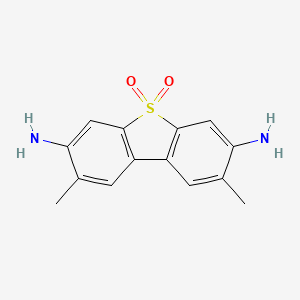
邻二甲苯胺砜
描述
O-Tolidine sulfone, also known as 2,8-Dimethyldibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide, is a chemical compound with the molecular formula C14H14N2O2S . It is used in biomedical applications and has shown potential as a remedy for various dermal afflictions . It also exhibits antimicrobial properties, particularly against Staphylococcus aureus .
Synthesis Analysis
The synthesis of sulfones, including o-Tolidine sulfone, often involves the oxidation of sulfides . For instance, sulfides can be oxidized with hydrogen peroxide, catalyzed by tantalum carbide, to produce the corresponding sulfoxides . Niobium carbide can also be used as a catalyst to efficiently produce the corresponding sulfones .Molecular Structure Analysis
The molecular structure of o-Tolidine sulfone consists of a dibenzothiophene core with two amine groups and two methyl groups attached . The sulfur atom in the dibenzothiophene core is doubly oxidized, forming a sulfone group .Physical And Chemical Properties Analysis
O-Tolidine sulfone is a solid compound with a molecular weight of 274.34 . It has a density of 1.4±0.1 g/cm³ and a boiling point of 579.7±50.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.6 mmHg at 25°C, and it has a flash point of 304.4±30.1 °C .科学研究应用
染料合成
邻二甲苯胺砜用于染料合成。一项研究证明了它与芝加哥酸偶联生成了一种称为“Tolidine-1824”的染料。这个过程涉及重氮化和偶联反应 (Hartwell & Fieser, 2003).
氨基芳基砜的合成
邻二甲苯胺砜在氨基芳基砜的合成中发挥作用,因其生物学和药理学特性而变得很重要。一种合成邻位和对位氨基芳基砜的方法被开发出来,否则不容易获得 (Park, Lee, & Ryu, 2003).
水质监测
一种新型的邻二甲苯胺衍生物,邻,邻'-双(2-羟基-3-磺丙基)二甲苯胺二钠盐(SAT-3),被引入作为检测自来水中氯浓度的显色指示剂。与现有指示剂相比,该衍生物具有更高的灵敏度,稳定性和更低的细胞毒性 (Mizoguchi et al., 2002).
聚酰亚胺的开发
在材料科学领域,疏水的邻二甲苯胺砜基团被引入到磺化的聚酰亚胺主链中。这种改变影响了聚合物的形态和质子电导率,使其对于燃料电池等应用具有重要意义 (Nagao et al., 2019).
药理学应用
虽然关于邻二甲苯胺砜在药理学中的直接相关研究有限,但砜类衍生物由于其多种生物活性,包括抗炎和抗菌特性,在药物开发中具有重要作用 (Alam et al., 2018).
安全和危害
O-Tolidine sulfone should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of a spill or leak, all sources of ignition should be removed, and the area should be ventilated .
未来方向
The synthesis of sulfones, including o-Tolidine sulfone, is an active area of research, with recent developments focusing on more sustainable methods . These include novel procedures based on the selective functionalization of C-H bonds and the fixation of sulfur dioxide . Further studies are needed to explore these emerging technologies and their potential applications.
作用机制
Target of Action
It is known that similar compounds, such as o-toluidine, interact with metallic surfaces in electrochemical processes
Mode of Action
For instance, o-Toluidine is known to interact with metallic surfaces to inhibit processes such as the cathodic dioxygen reduction, reduction of protons, and the anodic metal dissolution
Biochemical Pathways
For example, o-Toluidine has been shown to cause oxidative cellular damage and compensatory cell proliferation
Result of Action
For instance, o-Toluidine has been shown to cause oxidative DNA damage in cultured human cells
Action Environment
For example, the action of o-Toluidine as a corrosion inhibitor is suggested to be due to its interaction with a metallic surface, which can be influenced by environmental factors
生化分析
Biochemical Properties
o-Tolidine sulfone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites that may have biological activity. Additionally, o-Tolidine sulfone can bind to hemoglobin, potentially affecting its function and leading to the formation of methemoglobin, which impairs oxygen transport in the blood .
Cellular Effects
The effects of o-Tolidine sulfone on cells are diverse and can influence various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress and inflammation. o-Tolidine sulfone can induce the expression of genes associated with oxidative stress response, such as those encoding for antioxidant enzymes. This compound can also impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, o-Tolidine sulfone exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as cytochrome P450, leading to altered metabolism of other compounds. The binding interactions with hemoglobin result in the formation of methemoglobin, which reduces the oxygen-carrying capacity of the blood. Additionally, o-Tolidine sulfone can modulate gene expression by influencing transcription factors and signaling pathways involved in the oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of o-Tolidine sulfone can change over time. The compound is relatively stable under standard storage conditions, but its degradation products can form over extended periods. Long-term exposure to o-Tolidine sulfone in in vitro studies has shown that it can lead to sustained oxidative stress and inflammation in cells. In vivo studies have demonstrated that prolonged exposure can result in cumulative effects on cellular function, including impaired metabolism and increased oxidative damage .
Dosage Effects in Animal Models
The effects of o-Tolidine sulfone vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, such as oxidative stress and tissue damage. High doses of o-Tolidine sulfone can be toxic, leading to severe health issues in animal models, including liver and kidney damage .
Metabolic Pathways
o-Tolidine sulfone is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It undergoes N-hydroxylation and other oxidative reactions, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, causing oxidative stress and potential toxicity. The compound’s metabolism can also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, o-Tolidine sulfone is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution in the bloodstream. The compound’s localization within tissues is influenced by its affinity for specific cellular components, such as hemoglobin and cytochrome P450 enzymes. This distribution pattern affects its accumulation and activity in different tissues .
Subcellular Localization
The subcellular localization of o-Tolidine sulfone is primarily within the cytoplasm and mitochondria. It can accumulate in these compartments due to its interactions with specific proteins and enzymes. The compound’s activity and function are influenced by its localization, as it can directly interact with mitochondrial enzymes involved in energy production and oxidative stress response. Post-translational modifications and targeting signals may also play a role in directing o-Tolidine sulfone to specific subcellular compartments .
属性
IUPAC Name |
2,8-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-7-3-9-10-4-8(2)12(16)6-14(10)19(17,18)13(9)5-11(7)15/h3-6H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSPYCPPVCMEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=C(C(=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55011-44-4 | |
| Record name | 3,7-Dibenzothiophenediamine, 2,8-dimethyl-, 5,5-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




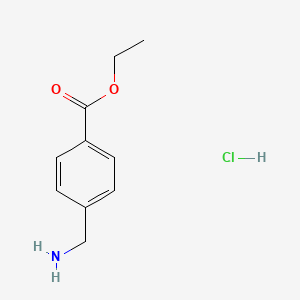
![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)
![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)

